molecular formula C19H21NO3S2 B2942054 (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one CAS No. 2035021-57-7

(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one

Cat. No.: B2942054
CAS No.: 2035021-57-7
M. Wt: 375.5
InChI Key: KEVLMGQPHVGGGO-CCEZHUSRSA-N
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Description

The compound "(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one" features a unique hybrid structure combining a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) with a 1,1-dioxido modification, a thiophen-2-yl substituent, and an α,β-unsaturated ketone moiety. The (E)-configuration at the double bond of the propen-1-one group ensures spatial rigidity, influencing its reactivity and intermolecular interactions.

Properties

IUPAC Name

(E)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-15(14-16-6-3-2-4-7-16)19(21)20-10-9-18(17-8-5-12-24-17)25(22,23)13-11-20/h2-8,12,14,18H,9-11,13H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVLMGQPHVGGGO-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one, often referred to as a thiazepane derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazepane ring and a thiophene moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.

Synthesis Overview:

  • Starting Materials: The synthesis often begins with thiophene derivatives and thiazepane precursors.
  • Reactions: Key reactions may include:
    • Cyclization using gold(I) catalysts.
    • Oxidation and reduction steps to modify functional groups.
    • Nucleophilic substitutions at the methoxyphenyl or thiophenyl positions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

Several studies have investigated the cytotoxic effects of thiazepane derivatives on cancer cell lines. For example:

Compound Cell Line IC50 (µM) Mechanism of Action
(E)-1...MCF-710Induces apoptosis via p21CIP1/Waf-1 expression
(E)-1...HCT-156Cell cycle arrest in G0/G1 phase
(E)-1...HepG28Inhibition of DNA synthesis

In a study focused on MCF-7 cells, treatment with the compound resulted in increased levels of p21CIP1/Waf-1, suggesting a mechanism involving cell cycle regulation and apoptosis induction .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structure allows for interactions with bacterial enzymes or membranes, potentially disrupting microbial growth.

The biological activity of (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interaction: Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.
  • Oxidative Stress Induction: Some derivatives can induce oxidative stress in cells, leading to cell death.

Case Studies

A notable study investigated the effects of a related thiazepane derivative on breast cancer cells. The results demonstrated that treatment led to significant apoptosis and cell cycle arrest, highlighting the potential therapeutic applications of these compounds in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound is compared with two structurally related molecules:

(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one (thiazole derivative)

(1E,4E)-1-(Thiophen-2-yl)-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-one (thiophene derivative)

Table 1: Structural Comparison
Feature Target Compound Thiazole Derivative Thiophene Derivative
Core Heterocycle 1,4-Thiazepane-1,1-dioxide (7-membered) Thiazole (5-membered) Thiophene (5-membered) + cyclohexene
Functional Groups α,β-unsaturated ketone, sulfone (SO₂) α,β-unsaturated ketone α,β-unsaturated ketone, conjugated diene
Substituents 2-Methyl, 3-phenyl (propenone); thiophen-2-yl 4-Methylphenyl (propenone); thiazol-2-yl Thiophen-2-yl; 2,6,6-trimethylcyclohexenyl
Hydrogen Bonding Potential via sulfone oxygen and thiazepane NH No classical H-bonds observed Not reported

Physical Properties

  • Solubility : The sulfone group in the target compound increases polarity, likely improving aqueous solubility compared to the hydrophobic thiophene derivative .
  • Crystal Packing : The thiazole derivative lacks classical H-bonds, relying on van der Waals interactions , whereas the target compound’s sulfone and NH groups may enable stronger H-bonding networks.

Research Findings and Implications

Hydrogen Bonding and Crystal Engineering

This difference highlights the impact of functional groups on supramolecular assembly.

Reactivity and Stability

  • The α,β-unsaturated ketone in all three compounds makes them susceptible to nucleophilic attacks (e.g., Michael additions).
  • The sulfone group in the target compound may reduce electrophilicity compared to the thiazole and thiophene derivatives, altering reaction pathways.

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